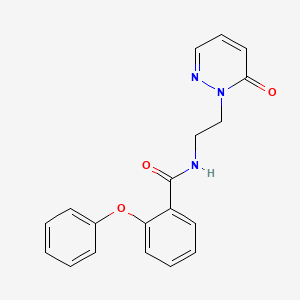

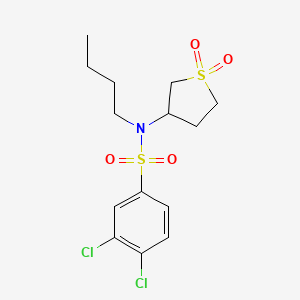

N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a chemical compound that has gained attention in recent years for its potential use in scientific research. This compound, also known as BDBSS, has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides using a palladium catalyst. The organoboron reagents play a crucial role in this process. N-butyl-3,4-dichloro-N-(1,1-dioxo-1λ6-thiolan-3-yl)benzene-1-sulfonamide can serve as an effective boron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for constructing complex organic molecules.

Oxidation Reactions Using DDQ

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a versatile quinone with high reduction potential. It mediates hydride transfer reactions and exists in three oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) . N-butyl-3,4-dichloro-N-(1,1-dioxo-1λ6-thiolan-3-yl)benzene-1-sulfonamide could participate in similar oxidation reactions due to its quinone-like structure.

Catalyst for Functional Group Transformations

The unique ladder structure of 1,3-dihalo-tetra-alkyl-distannoxanes makes them stable and easy-to-handle weak Lewis acids. These compounds have been employed as catalysts in various transformations, including esterification, acetalization, and deacetalization . Given its structural similarity, N-butyl-3,4-dichloro-N-(1,1-dioxo-1λ6-thiolan-3-yl)benzene-1-sulfonamide might find applications in similar reactions.

properties

IUPAC Name |

N-butyl-3,4-dichloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO4S2/c1-2-3-7-17(11-6-8-22(18,19)10-11)23(20,21)12-4-5-13(15)14(16)9-12/h4-5,9,11H,2-3,6-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOFVANRFDBEDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2553520.png)

![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)

![5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2553526.png)

![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)

![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)

![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)